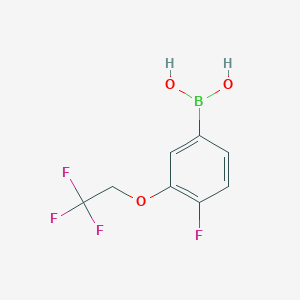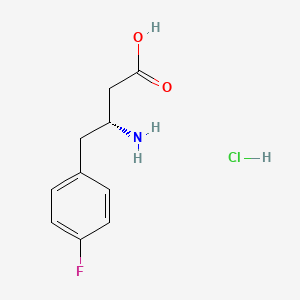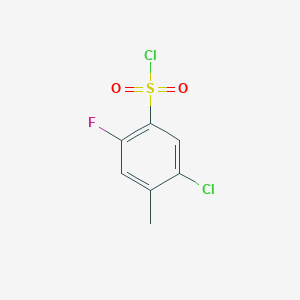![molecular formula C17H20O2 B1437926 [4-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 1037141-25-5](/img/structure/B1437926.png)
[4-(4-Tert-butylphenoxy)phenyl]methanol
Vue d'ensemble
Description
[4-(4-Tert-butylphenoxy)phenyl]methanol is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a phenylmethanol moiety
Méthodes De Préparation
The synthesis of [4-(4-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate 4-(4-tert-butylphenoxy)benzyl chloride. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[4-(4-Tert-butylphenoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
[4-(4-Tert-butylphenoxy)phenyl]methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [4-(4-Tert-butylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and tert-butyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(4-Tert-butylphenoxy)phenyl]methanol include:
4-(4-Tert-butylphenoxy)benzaldehyde: Differing by the presence of an aldehyde group instead of a hydroxyl group.
4-(4-Tert-butylphenoxy)benzoic acid: Differing by the presence of a carboxylic acid group.
4-(4-Tert-butylphenoxy)phenylamine: Differing by the presence of an amine group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Propriétés
IUPAC Name |
[4-(4-tert-butylphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHSKAJXOVKWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One](/img/structure/B1437843.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)








![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

